Myricanol is a natural product found in Nageia nagi, Myrica nagi, and other organisms with data available.

Myricanol

CAS No.:

Cat. No.: VC1791044

Molecular Formula: C21H26O5

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26O5 |

|---|---|

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |

| Standard InChI | InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3 |

| Standard InChI Key | SBGBAZQAEOWGFT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |

Introduction

Chemical Structure and Basic Properties

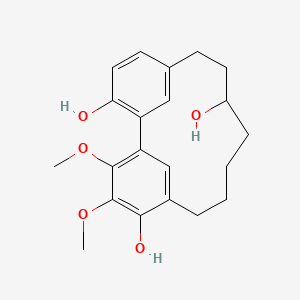

Myricanol (C₂₁H₂₆O₅) is classified as a biphenyl compound with a molecular weight of 358.4 g/mol . The chemical structure of myricanol is characterized by a 16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol arrangement . This distinctive structure contributes to its unique biological activities and pharmacological properties.

The compound is also known by several synonyms, including:

-

(+/-)-Myricanol

-

16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol

-

(9R)-16,17-Dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol

Myricanol naturally occurs in several plant species, most notably in Myrica cerifera (bayberry or southern wax myrtle) root bark . It has also been reported in Morella rubra, indicating its presence across multiple plant genera within the Myricaceae family .

Physical and Chemical Properties

Myricanol possesses distinct physical and chemical characteristics that are crucial for understanding its biological behavior and potential pharmaceutical applications. The following table summarizes the key physicochemical properties of myricanol:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆O₅ |

| Molecular Weight | 358.428 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 583.5±50.0 °C at 760 mmHg |

| Flash Point | 306.7±30.1 °C |

| Exact Mass | 358.178009 |

| LogP | 3.93 |

| Polar Surface Area (PSA) | 79.15000 |

These properties, particularly the LogP value of 3.93, suggest that myricanol has moderate lipophilicity, which influences its absorption, distribution, and biological activity within living systems . The polar surface area of approximately 79.15 indicates a balance between hydrophilic and lipophilic properties that may contribute to its ability to interact with various biological targets.

Molecular Mechanisms of Action

The diverse biological activities of myricanol stem from its interaction with multiple cellular pathways and molecular targets. Current research has identified several key mechanisms through which myricanol exerts its effects:

-

AMP-activated protein kinase (AMPK) activation: Myricanol activates AMPK in skeletal muscle cells, leading to enhanced mitochondrial biogenesis and function. This activation results in improved fatty acid oxidation and glucose utilization, contributing to myricanol's beneficial effects on metabolic health .

-

Irisin production: Myricanol stimulates the production and secretion of irisin from skeletal muscle cells. This myokine subsequently acts on adipose tissue to promote browning and increase energy expenditure, representing a mechanism for myricanol's anti-obesity effects .

-

Apoptosis regulation: In cancer cells, myricanol modulates the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting cellular fate toward programmed cell death. This modulation extends to other apoptosis-related factors, including VEGF, HIF-1α, and survivin .

-

Cell cycle control: In vascular smooth muscle cells, myricanol regulates the expression and activity of multiple cell cycle proteins, including cyclins, CDK inhibitors (p21, p27), and transcription factors (E2F1, p53), resulting in inhibition of abnormal proliferation .

These mechanistic insights provide a molecular basis for understanding myricanol's therapeutic potential across different disease conditions and highlight the compound's pleiotropic nature.

Current Research Status and Future Directions

The research on myricanol is still evolving, with significant advances made in understanding its chemical properties and biological activities. Current studies have primarily focused on preclinical models, including cell culture systems and animal experiments, with promising results in multiple therapeutic areas.

The existing body of evidence suggests several promising avenues for future research:

-

Detailed structure-activity relationship studies to identify the specific structural elements responsible for myricanol's diverse biological activities.

-

Further exploration of myricanol's potential in neurodegenerative disease models, particularly given its effects on tau protein levels.

-

Investigation of potential synergistic effects when combined with existing therapeutic agents for metabolic disorders, cancer, or vascular diseases.

-

Development of novel drug delivery systems to optimize myricanol's bioavailability and targeted delivery to specific tissues.

-

Expansion of preclinical studies to additional cancer types beyond lung adenocarcinoma to determine the breadth of myricanol's anti-cancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume